

Norjuziphine CAS number and molecular formula

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An In-Depth Technical Guide to Norjuziphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine is a naturally occurring isoquinoline alkaloid with the molecular formula C₁₇H₁₉NO₃. This document provides a comprehensive overview of its chemical properties and, where available, its biological activities, drawing parallels with related compounds to infer potential mechanisms of action. While specific experimental data on **Norjuziphine** is limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for future research and development.

Chemical and Physical Properties

Norjuziphine is a tetrahydroisoquinoline alkaloid. The properties of its different stereoisomers are summarized below.



Property	(+/-)-Norjuziphine	(R)-Norjuziphine / (-)- Norjuziphine
Molecular Formula	C17H19NO3	C17H19NO3
Molecular Weight	285.34 g/mol	285.34 g/mol
CAS Number	82373-01-1[1]	74119-87-2[2]
IUPAC Name	1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol	(1R)-1-[(4- hydroxyphenyl)methyl]-7- methoxy-1,2,3,4- tetrahydroisoquinolin-8-ol[2]

Potential Pharmacological Profile

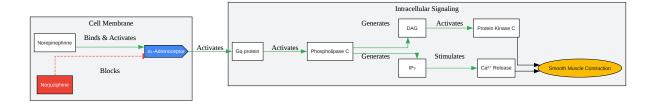
As a member of the isoquinoline alkaloid family, **Norjuziphine** shares a structural backbone with numerous biologically active compounds, including morphine.[3] This structural similarity suggests that **Norjuziphine** may interact with similar biological targets, such as opioid receptors, adrenergic receptors, and ion channels.

Adrenergic Receptor Antagonism

Many isoquinoline alkaloids are known to interact with adrenergic receptors.[4] Alpha-1 adrenergic receptor antagonists, for instance, are utilized in the management of hypertension by inducing vasodilation through the relaxation of smooth muscle.[5][6] Given the structural features of **Norjuziphine**, it is plausible that it may exhibit antagonist activity at α_1 -adrenoceptors.

Hypothesized Signaling Pathway of **Norjuziphine** as an α_1 -Adrenoceptor Antagonist:





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Caption: Hypothesized antagonism of the α_1 -adrenoceptor signaling pathway by **Norjuziphine**.

Calcium Channel Blockade

Several opioid compounds that are structurally distinct from morphine have been shown to exhibit calcium channel blocking activity.[7] Calcium channel antagonists can potentiate the analgesic effects of morphine and antagonize the development of tolerance.[8] The structural characteristics of **Norjuziphine** suggest it could potentially interact with voltage-gated calcium channels.

Proposed Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of **Norjuziphine**, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on standard pharmacological practices.

Radioligand Binding Assays for Adrenergic Receptor Affinity

Objective: To determine the binding affinity of **Norjuziphine** for α_1 -adrenergic receptor subtypes.



Methodology:

- Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human α_{1a} , α_{1e} , and α_{1a} -adrenergic receptors.
- Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype, typically containing Tris-HCl, MgCl₂, and protease inhibitors.
- Radioligand: Use a subtype-selective radiolabeled antagonist, such as [3 H]-prazosin for α_1 receptors.
- Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of **Norjuziphine** (e.g., 10^{-10} to 10^{-4} M).
- Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Determine the IC₅₀ value (concentration of Norjuziphine that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for α₁-Adrenoceptor Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency of **Norjuziphine** at α_1 -adrenoceptors.

Methodology:

- Tissue Preparation: Isolate rat thoracic aorta rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Contraction Induction: Induce contractions with an α₁-adrenoceptor agonist, such as phenylephrine or norepinephrine.



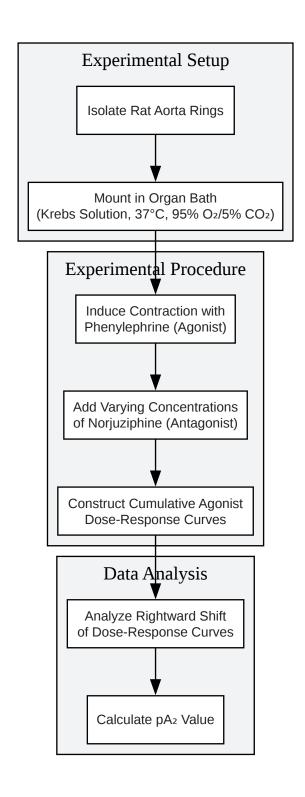




- Antagonist Application: In the presence of varying concentrations of Norjuziphine, construct cumulative concentration-response curves for the agonist.
- Data Analysis: Analyze the rightward shift of the agonist concentration-response curves to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀.[9]

Experimental Workflow for Functional Antagonism Assay:





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Caption: Workflow for determining the functional antagonist potency of **Norjuziphine**.

In Vitro Calcium Influx Assay



Objective: To assess the ability of Norjuziphine to block voltage-gated calcium channels.

Methodology:

- Cell Culture: Use a cell line expressing the desired calcium channel subtype (e.g., Cav1.2, Cav2.2).
- Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Depolarization: Stimulate calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).
- **Norjuziphine** Treatment: Pre-incubate the cells with varying concentrations of **Norjuziphine** before depolarization.
- Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
- Data Analysis: Determine the IC₅₀ value for the inhibition of KCl-induced calcium influx.

Conclusion and Future Directions

Norjuziphine is a promising natural product for further pharmacological investigation. Based on its structural similarity to other bioactive isoquinoline alkaloids, it is hypothesized to possess activity as an α_1 -adrenergic receptor antagonist and potentially as a calcium channel blocker. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of **Norjuziphine**'s pharmacological profile. Future research should focus on executing these and other relevant assays to fully elucidate its mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

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